
4-(4-Iodopyrazol-5-yl)-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and three carbon atoms . This particular compound has an iodine atom and a methyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of β-ketonitriles with hydrazines . The best results are usually observed under reflux conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring with an iodine atom and a methyl group attached . The pyrazole ring itself contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are versatile synthetic building blocks used in the synthesis of various organic molecules . They can participate in a wide variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Derivatives
Research on nitrogen-containing heterocyclic compounds, like pyrazoles, highlights their importance in synthesizing biologically active substances. These compounds, including pyrazoles, have been a focal point due to their potential in drug creation. S-derivatives of related pyrazole compounds have been synthesized, indicating the feasibility of using similar approaches for 4-(4-Iodopyrazol-5-yl)-1-methylpyrazole derivatives. These derivatives' synthesis and physical and chemical properties pave the way for exploring their biological activities, including anti-inflammatory, antifungal, and anticancer properties (Fedotov & Hotsulia, 2021).
Applications in Crystallography
Halogenated pyrazoles, like 4-bromopyrazole and 4-iodopyrazole, have been used in crystallography for experimental phase determination by single-wavelength anomalous dispersion (SAD). Their promiscuous binding to various small molecule binding hot spots in proteins and their low cost make them valuable in protein crystallography. This suggests that this compound could similarly be employed for SAD phasing and hot-spot identification in target proteins, enhancing the toolkit available to protein crystallographers (Bauman, Harrison, & Arnold, 2016).
Biocidal Applications
The synthesis of polyiodopyrazoles has opened avenues for their use as prospective biocides. The development of these compounds demonstrates the synthetic pathways that could be applied to this compound for exploring its biocidal properties. This research direction is promising for the development of new biocidal agents with potential applications in various industries (Chand & Shreeve, 2015).
Corrosion Inhibition
Studies on bipyrazolic compounds have demonstrated their efficiency as corrosion inhibitors for metals in acidic media. This indicates the potential for halogenated pyrazoles, including this compound, to serve as corrosion inhibitors, offering protection to metals in industrial applications. The mode of action typically involves adsorption on the metal surface, highlighting an area for further research to understand the inhibitory mechanism and potential of this compound (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Zukünftige Richtungen
The future directions for research on “4-(4-Iodopyrazol-5-yl)-1-methylpyrazole” and similar compounds could involve exploring their potential applications in various fields, such as pharmaceutics and medicinal chemistry . The development of new synthetic methods and the design of new pyrazole derivatives with improved properties could also be areas of interest .
Eigenschaften
IUPAC Name |
4-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZSSKPAJXOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)
![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)


![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)
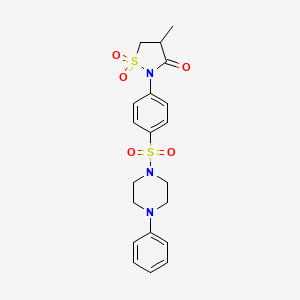
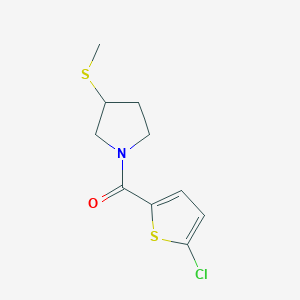
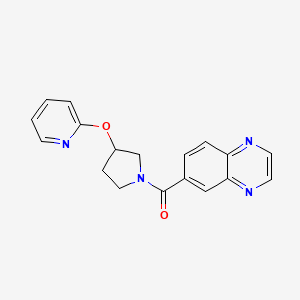
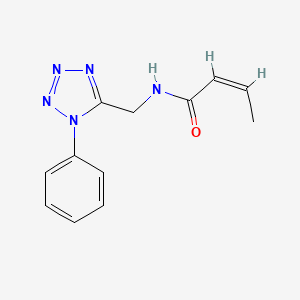
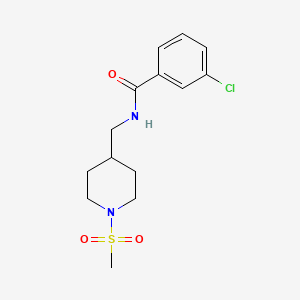
![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)